molecular formula C10H13NO B1589293 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol CAS No. 41363-00-2

7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No.: B1589293
CAS No.: 41363-00-2
M. Wt: 163.22 g/mol
InChI Key: VIYAPIMIOKKYNF-UHFFFAOYSA-N
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Description

7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol is an organic compound belonging to the class of tetralins It is characterized by a naphthalene ring system that is partially hydrogenated and substituted with an amino group at the 7th position and a hydroxyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol typically involves the reduction of a corresponding nitro compound or the amination of a suitable precursor. One common method includes the catalytic hydrogenation of 7-nitro-5,6,7,8-tetrahydronaphthalen-2-ol under mild conditions using a palladium catalyst. Another approach involves the reductive amination of 5,6,7,8-tetrahydronaphthalen-2-one with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to form fully saturated derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: The amino and hydroxyl groups can participate in various substitution reactions. For example, acylation with acyl chlorides or anhydrides can yield amides and esters, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Palladium on carbon with hydrogen gas.

    Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Fully saturated tetralin derivatives.

    Substitution: Amides and esters.

Scientific Research Applications

7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol in biological systems involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl group can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can lead to various pharmacological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

    5,6,7,8-Tetrahydro-2-naphthylamine: Similar structure but lacks the hydroxyl group.

    6-Amino-1,2,3,4-tetrahydronaphthalene: Similar structure but the amino group is at a different position.

    5,6,7,8-Tetrahydro-2-naphthol: Similar structure but lacks the amino group.

Uniqueness: 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to the presence of both amino and hydroxyl groups on the partially hydrogenated naphthalene ring

Properties

IUPAC Name

7-amino-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h2,4,6,9,12H,1,3,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYAPIMIOKKYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449147
Record name 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41363-00-2
Record name 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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